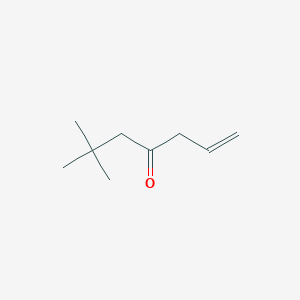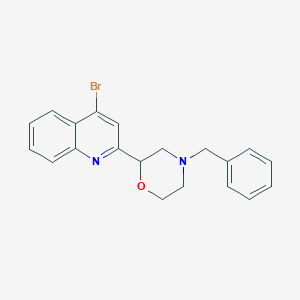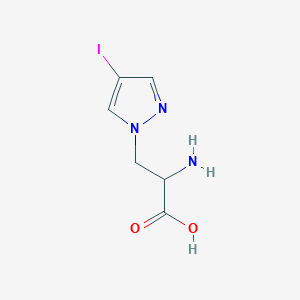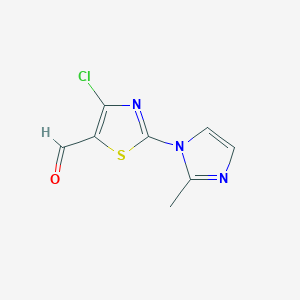
6,6-Dimethylhept-1-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethylhept-1-en-4-one is an organic compound with the molecular formula C9H16O It is a ketone with a unique structure characterized by a double bond at the first carbon and two methyl groups at the sixth carbon
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,6-Dimethylhept-1-en-4-one involves the reaction of t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures between -40°C to +20°C, followed by quenching the reaction mixture and isolating the product .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and batch-flow hybrid processes can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions
6,6-Dimethylhept-1-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
6,6-Dimethylhept-1-en-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the production of antifungal drugs such as terbinafine.
作用机制
The mechanism of action of 6,6-Dimethylhept-1-en-4-one in biological systems involves its interaction with specific enzymes and metabolic pathways. For instance, in the synthesis of terbinafine, the compound acts as a precursor that undergoes further chemical transformations to produce the active antifungal agent. The molecular targets include enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
相似化合物的比较
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: An intermediate in the synthesis of terbinafine with a similar structure but an additional hydroxyl group and triple bond.
6,6-Dimethylhept-2-en-4-yn-3-ol: Another related compound with a different position of the double bond.
Uniqueness
6,6-Dimethylhept-1-en-4-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its role as an intermediate in the synthesis of important pharmaceuticals like terbinafine highlights its significance in medicinal chemistry .
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
6,6-dimethylhept-1-en-4-one |
InChI |
InChI=1S/C9H16O/c1-5-6-8(10)7-9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI 键 |
LRHMRBMZURMASY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)

![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)



![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)



![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)
